2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride

Catalog No.
S2711668
CAS No.
2008018-86-6
M.F
C9H7Cl3O2S
M. Wt
285.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chlo...

CAS Number

2008018-86-6

Product Name

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride

Molecular Formula

C9H7Cl3O2S

Molecular Weight

285.56

InChI

InChI=1S/C9H7Cl3O2S/c10-6-2-1-3-7(11)9(6)5-4-8(5)15(12,13)14/h1-3,5,8H,4H2

InChI Key

HCKLWNHYWCDYRF-UHFFFAOYSA-N

SMILES

C1C(C1S(=O)(=O)Cl)C2=C(C=CC=C2Cl)Cl

Solubility

not available

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₃H₉Cl₂O₂S and a molecular weight of approximately 285.58 g/mol. It features a cyclopropane ring substituted with a dichlorophenyl group and a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry due to its reactive sulfonyl chloride moiety, which can participate in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
  • Acylation Reactions: It can be used to acylate various nucleophiles, forming sulfonamides that are useful intermediates in organic synthesis.
  • Formation of Sulfonic Acids: Hydrolysis of the sulfonyl chloride can yield the corresponding sulfonic acid.

These reactions highlight its utility as an intermediate in the synthesis of more complex organic molecules.

Several methods can be employed to synthesize 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride:

  • Chlorination of Cyclopropane Derivatives: Starting from cyclopropane derivatives, chlorination reactions can introduce the dichlorophenyl group.
  • Sulfonation Reactions: The introduction of the sulfonyl chloride group can be achieved through reactions involving chlorosulfonic acid or sulfur trioxide.
  • Environmentally Friendly Methods: Recent advancements suggest methods that utilize N-chlorosuccinimide under acidic conditions for synthesizing sulfonyl chlorides, emphasizing high yields and reduced environmental impact .

2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Research Reagent: Its reactivity makes it useful in laboratory settings for developing new compounds.
  • Potential Antimicrobial Agent: Given the biological activities associated with similar compounds, it may have applications in developing new antimicrobial agents.

Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride. Here is a comparison with a few notable examples:

Compound NameCAS NumberMolecular WeightUnique Features
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride1258884-77-3234.68 g/molContains a fluorine substituent which may alter biological activity.
2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride2008018-86-6285.58 g/molSimilar structure but with a different chlorine position.
2-(Phenyl)cyclopropane-1-sulfonyl chlorideNot specifiedNot specifiedLacks halogen substitution which may affect reactivity and stability.

The uniqueness of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride lies in its specific dichlorophenyl substitution pattern, which may enhance its reactivity and potential biological activity compared to other similar compounds.

XLogP3

3.6

Dates

Modify: 2023-08-16

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